Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Relative to 2,4-Dichlorobenzyl Analog
The target compound possesses a computed XLogP3-AA of 1.6, which is approximately 1.4 log units lower than the 2,4-dichlorobenzyl analog MLS000547376 (estimated XLogP3-AA ~3.0) [1]. This difference predicts markedly superior aqueous solubility and a distinct pharmacokinetic distribution profile, consistent with guidelines favoring lower lipophilicity to mitigate off-target promiscuity and metabolic clearance [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2,4-dichlorobenzyl analog (MLS000547376): ~3.0 |
| Quantified Difference | ΔXLogP = -1.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 1.4 log unit lower lipophilicity places this compound in a more favorable drug-like space, potentially reducing non-specific binding and improving aqueous solubility for in vitro assays.
- [1] PubChem Compound Summary for CID 1472908 (XLogP3-AA 1.6) and CID 3323365 (MLS000547376, XLogP3-AA ~3.0). View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
